molecular formula C9H13NO2 B588831 2-(3-Methoxyphenoxy)ethanamine-d3 CAS No. 1329503-23-2

2-(3-Methoxyphenoxy)ethanamine-d3

Cat. No.: B588831
CAS No.: 1329503-23-2
M. Wt: 170.226
InChI Key: MWOLPDQWBBJNJU-FIBGUPNXSA-N
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Description

2-(3-Methoxyphenoxy)ethanamine-d3 is a deuterated derivative of 2-(3-methoxyphenoxy)ethanamine (CAS 6487-86-1), where three hydrogen atoms are replaced with deuterium. The parent compound is characterized by a phenoxy group substituted at the 3-position with a methoxy moiety, linked to an ethylamine chain. The deuterated form (-d3) is synthesized to enhance metabolic stability in pharmacokinetic studies, leveraging the kinetic isotope effect . Key properties of the non-deuterated compound include:

  • Boiling Point: 158–160°C at 20 Torr
  • Density: 1.1 ± 0.1 g/cm³
  • Applications: Used as a pharmaceutical intermediate (e.g., Carvedilol impurity) and in serotonin receptor research .

Properties

CAS No.

1329503-23-2

Molecular Formula

C9H13NO2

Molecular Weight

170.226

IUPAC Name

2-[3-(trideuteriomethoxy)phenoxy]ethanamine

InChI

InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3/i1D3

InChI Key

MWOLPDQWBBJNJU-FIBGUPNXSA-N

SMILES

COC1=CC(=CC=C1)OCCN

Synonyms

2-(m-Methoxyphenoxy)ethylamine-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)ethanamine-d3 typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to yield 2-(3-methoxyphenoxy)ethanamine. The deuterated version, 2-(3-Methoxyphenoxy)ethanamine-d3, is synthesized by using deuterated reagents in place of their non-deuterated counterparts .

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenoxy)ethanamine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)ethanamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

2-(3-Methoxyphenoxy)ethanamine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)ethanamine-d3 involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. Its stable isotope labeling ensures that it can be detected and quantified accurately using techniques like mass spectrometry and NMR spectroscopy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (CAS 353779-15-4)
  • Structure: Features a 4-methoxyphenyl group instead of 3-methoxyphenoxy, with a trifluoromethylbenzyl substitution on the amine.
  • This compound is used in receptor-binding studies but lacks the deuterated analog .
2-(3-Chloro-2-methoxyphenyl)ethanamine (CAS 1379325-95-7)
  • Structure : Contains a chloro substituent at the 3-position and methoxy at the 2-position of the phenyl ring.
  • Key Differences : The chloro group introduces steric and electronic effects, altering receptor affinity. This compound is explored in synthetic chemistry but lacks pharmacological data .
2-(3,4-Dimethoxyphenyl)ethanamine (CAS 120-20-7)
  • Structure : Two methoxy groups at the 3- and 4-positions of the phenyl ring.
  • Key Differences: Increased electron-donating capacity from dual methoxy groups enhances interactions with neurotransmitter receptors (e.g., serotonin). It is associated with neuroactive properties but has higher molecular weight (181.23 g/mol) compared to 2-(3-Methoxyphenoxy)ethanamine (141.12 g/mol) .

Deuterated Analogs

2-Methoxy-d3-phenol (CAS 74495-69-5)
  • Structure: Deuterated methoxy group on phenol.
  • Relevance: Demonstrates the use of deuterium in stabilizing methoxy groups against metabolic demethylation. This supports the rationale for deuterating 2-(3-Methoxyphenoxy)ethanamine-d3 to study metabolic pathways .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
2-(3-Methoxyphenoxy)ethanamine 141.12 158–160 (20 Torr) Phenoxy, methoxy, amine
2-(3-Methoxyphenoxy)ethanamine-d3 ~147.17* N/A Deuterated methoxy
2-(3,4-Dimethoxyphenyl)ethanamine 181.23 N/A Dual methoxy, amine
2-(3-Chloro-2-methoxyphenyl)ethanamine 185.65 N/A Chloro, methoxy, amine

*Estimated based on deuterium substitution .

Pharmacological Relevance

  • 2-(3-Methoxyphenoxy)ethanamine: A key intermediate in synthesizing 5-HT1A receptor-biased agonists (e.g., compound 39 in ), which show selectivity for β-arrestin or pERK1/2 signaling pathways.
  • Deuterated Analogs : The -d3 version is hypothesized to reduce first-pass metabolism, prolonging half-life in vivo. This is critical for CNS drug development .

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